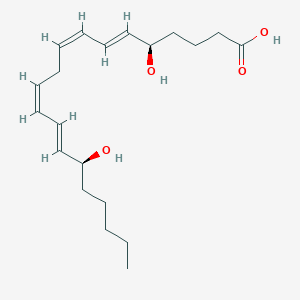

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid is a bioactive lipid mediator derived from arachidonic acid. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling. This compound is characterized by its unique structure, featuring two hydroxyl groups at the 5th and 15th positions and four double bonds at the 6th, 8th, 11th, and 13th positions in the eicosatetraenoic acid chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid typically involves the following steps:

Starting Material: The synthesis begins with arachidonic acid, a polyunsaturated fatty acid.

Enzymatic Conversion: Arachidonic acid undergoes enzymatic conversion by lipoxygenases, specifically 5-lipoxygenase and 15-lipoxygenase, to form the intermediate hydroperoxyeicosatetraenoic acids.

Reduction: The hydroperoxyeicosatetraenoic acids are then reduced to the corresponding dihydroxy derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes. These processes utilize recombinant lipoxygenases expressed in microbial systems to achieve high yields and purity. The enzymatic reactions are optimized for temperature, pH, and substrate concentration to maximize the production efficiency.

化学反应分析

Types of Reactions

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form keto derivatives.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.

Major Products Formed

Keto Derivatives: Formed through oxidation of hydroxyl groups.

Saturated Derivatives: Formed through reduction of double bonds.

Esters and Ethers: Formed through substitution reactions involving hydroxyl groups.

科学研究应用

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.

Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular disorders, and cancer.

Industry: Utilized in the development of bioactive lipid-based products and formulations.

作用机制

The mechanism of action of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to and activates specific receptors, such as peroxisome proliferator-activated receptors and G-protein-coupled receptors.

Pathways Involved: It modulates signaling pathways related to inflammation, immune response, and cell proliferation. This includes the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.

相似化合物的比较

Similar Compounds

(5S,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid: Similar structure but different stereochemistry at the 5th position.

(5R,15R)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid: Similar structure but different stereochemistry at the 15th position.

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13Z)-eicosatetraenoic acid: Similar structure but different configuration at the 13th double bond.

Uniqueness

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid is unique due to its specific stereochemistry and double bond configuration, which confer distinct biological activities and interactions with molecular targets. This uniqueness makes it a valuable compound for studying the structure-activity relationships of eicosanoids and their roles in various physiological and pathological processes.

生物活性

(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid (5,15-diHETE) is a bioactive lipid derived from arachidonic acid through the action of lipoxygenases (LOXs). This compound is part of a broader class of eicosanoids that play significant roles in inflammatory processes and cellular signaling. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H32O4

- Molecular Weight : 336.47 g/mol

- CAS Number : 111990-31-9

- Structural Representation :

5,15-diHETE is synthesized by the action of both 5-lipoxygenase and 15-lipoxygenase on arachidonic acid. This synthesis pathway leads to various downstream effects on cell signaling and inflammatory responses:

- Inhibition of Inflammatory Responses : Research indicates that 5,15-diHETE can inhibit leukocyte aggregation and chemokinesis, which are critical in the inflammatory response. In assays involving human polymorphonuclear leukocytes, certain isomers of dihydroxyeicosatetraenoic acids have shown reduced activity compared to leukotriene B4, indicating a potential role in modulating inflammation .

- TRPV Channel Modulation : Recent studies have demonstrated that 5,15-diHETE acts as an antagonist to the transient receptor potential vanilloid 4 (TRPV4) channel. This modulation can significantly impact calcium signaling within cells and has been linked to enhanced healing processes in models of colitis .

Biological Activities

The biological activities of 5,15-diHETE can be summarized as follows:

- Anti-inflammatory Effects : By inhibiting leukocyte activity and modulating TRPV channels, 5,15-diHETE contributes to the resolution of inflammation.

- Promotion of Tissue Healing : In animal models of colitis, administration of 5,15-diHETE has been shown to accelerate recovery by reducing edema and leukocyte infiltration in inflamed tissues .

Case Study 1: Colitis Recovery

In a murine model of dextran sodium sulfate (DSS)-induced colitis:

- Objective : To evaluate the healing effects of 5,15-diHETE.

- Methodology : Mice were treated with DSS to induce colitis followed by administration of 5,15-diHETE.

- Findings : The treatment resulted in significant reduction in inflammation markers and improved histological scores compared to control groups .

Case Study 2: Leukocyte Function

A study investigated the effects of dihydroxyeicosatetraenoic acids on human leukocytes:

- Objective : To assess chemokinetic activity.

- Methodology : Various isomers were tested for their ability to modulate leukocyte movement.

- Findings : The results indicated that while some isomers were inactive compared to leukotriene B4, others showed varying degrees of inhibition on leukocyte aggregation .

Research Findings Summary Table

属性

IUPAC Name |

(5R,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGXCGPWGSUMNI-YGNZZZABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。